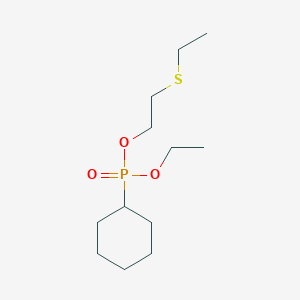
Ethyl 2-(ethylsulfanyl)ethyl cyclohexylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(ethylsulfanyl)ethyl cyclohexylphosphonate is an organophosphorus compound characterized by the presence of a cyclohexyl ring, an ethylsulfanyl group, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylsulfanyl)ethyl cyclohexylphosphonate typically involves the reaction of cyclohexylphosphonic dichloride with ethyl 2-(ethylsulfanyl)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethylsulfanyl)ethyl cyclohexylphosphonate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonate group can be reduced to form phosphines.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(ethylsulfanyl)ethyl cyclohexylphosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving phosphonate metabolism.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials, such as flame retardants or plasticizers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(ethylsulfanyl)ethyl cyclohexylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-(ethylsulfanyl)ethyl cyclohexylphosphonate can be compared with other similar compounds, such as:
Cyclohexylphosphonic acid: Lacks the ethylsulfanyl group, making it less versatile in terms of chemical reactivity.
Ethyl 2-(methylsulfanyl)ethyl cyclohexylphosphonate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its chemical properties and reactivity.
Cyclohexylphosphonate esters: Various esters with different alkyl groups, each with unique properties and applications.
Properties
CAS No. |
61499-93-2 |
|---|---|
Molecular Formula |
C12H25O3PS |
Molecular Weight |
280.37 g/mol |
IUPAC Name |
[ethoxy(2-ethylsulfanylethoxy)phosphoryl]cyclohexane |
InChI |
InChI=1S/C12H25O3PS/c1-3-14-16(13,15-10-11-17-4-2)12-8-6-5-7-9-12/h12H,3-11H2,1-2H3 |
InChI Key |
KTFBSXRUDWMANP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1CCCCC1)OCCSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















